molecular formula C29H38N4O9 B1668164 (4S)-5-(4-ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid

(4S)-5-(4-ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid

Cat. No. B1668164
M. Wt: 586.6 g/mol
InChI Key: PHDMSNZRDFPYNQ-FQEVSTJZSA-N
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Description

BX 667 is a synthetic organic compound known for its role as a P2Y12 receptor antagonist. It is primarily used to inhibit adenosine diphosphate-induced platelet aggregation in various species, including humans, dogs, and rats. This compound has shown significant potential in antiplatelet therapy, making it a valuable tool in preventing thrombotic events such as myocardial infarction and stroke .

Scientific Research Applications

BX 667 has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: BX 667 is synthesized through a multi-step organic synthesis processThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of BX 667 involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. The compound is often produced in powder form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions: BX 667 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce reduced piperazine derivatives .

Mechanism of Action

BX 667 exerts its effects by antagonizing the P2Y12 receptor, which is a key player in adenosine diphosphate-induced platelet aggregation. By blocking this receptor, BX 667 prevents the activation and aggregation of platelets, thereby reducing the risk of thrombus formation. The compound is metabolized by esterases to form its active metabolite, BX 048, which further enhances its antiplatelet activity .

Similar Compounds:

Uniqueness of BX 667: BX 667 is unique due to its reversible antagonism of the P2Y12 receptor and its ability to be metabolized into an active form, BX 048. This property allows for a more controlled and potentially safer antiplatelet effect compared to irreversible antagonists like clopidogrel and prasugrel .

properties

Molecular Formula

C29H38N4O9

Molecular Weight

586.6 g/mol

IUPAC Name

(4S)-5-(4-ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C29H38N4O9/c1-6-40-27(38)29(4,5)42-23-17-22(30-21-16-18(3)8-9-19(21)23)25(36)31-20(10-11-24(34)35)26(37)32-12-14-33(15-13-32)28(39)41-7-2/h8-9,16-17,20H,6-7,10-15H2,1-5H3,(H,31,36)(H,34,35)/t20-/m0/s1

InChI Key

PHDMSNZRDFPYNQ-FQEVSTJZSA-N

Isomeric SMILES

CCOC(=O)C(C)(C)OC1=CC(=NC2=C1C=CC(=C2)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N3CCN(CC3)C(=O)OCC

SMILES

CCOC(=O)C(C)(C)OC1=CC(=NC2=C1C=CC(=C2)C)C(=O)NC(CCC(=O)O)C(=O)N3CCN(CC3)C(=O)OCC

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC(=NC2=C1C=CC(=C2)C)C(=O)NC(CCC(=O)O)C(=O)N3CCN(CC3)C(=O)OCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

4-((4-(1-(ethoxycarbonyl)-1-methylethoxy)-7-methyl-2-quinolyl)carbamoyl)-5-(4-(ethoxycarbonyl)piperazin-1-yl)-5-oxopentanoic acid
BX 667
BX-667
BX667 cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S)-5-(4-ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid
Reactant of Route 2
Reactant of Route 2
(4S)-5-(4-ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid
Reactant of Route 3
(4S)-5-(4-ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid
Reactant of Route 4
Reactant of Route 4
(4S)-5-(4-ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid
Reactant of Route 5
(4S)-5-(4-ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid
Reactant of Route 6
Reactant of Route 6
(4S)-5-(4-ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid

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